molecular formula C14H22N2O B13185045 N-[(2S)-2-(diethylamino)propyl]benzamide

N-[(2S)-2-(diethylamino)propyl]benzamide

Cat. No.: B13185045
M. Wt: 234.34 g/mol
InChI Key: KNFPSRCUBCGQCJ-LBPRGKRZSA-N
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Description

N-[(2S)-2-(diethylamino)propyl]benzamide is a chemical compound with a structure that includes a benzamide group attached to a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(diethylamino)propyl]benzamide can be achieved through several methods. One common approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction . Another method involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide in deionized water at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-[(2S)-2-(diethylamino)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-2-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2S)-2-(diethylamino)propyl]benzamide can be compared with other similar compounds, such as:

Biological Activity

N-[(2S)-2-(diethylamino)propyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1955474-69-7

Pharmacological Profile

This compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology and gastrointestinal motility. Its structural characteristics suggest potential activity as a receptor modulator.

1. Gastrointestinal Motility

Research indicates that compounds with a benzamide structure, including this compound, may exhibit prokinetic effects. These effects are beneficial in treating gastrointestinal disorders such as gastroparesis and functional dyspepsia. The mechanism is thought to involve interactions with serotonin receptors (5HT₄) and dopamine receptors (D₂), which regulate gastrointestinal motility and reduce nausea .

2. Opioid Receptor Interaction

This compound has been associated with the modulation of opioid receptors. Studies suggest that similar compounds enhance the affinity for mu-opioid receptors (MOR), which could lead to analgesic effects without the addictive properties typically associated with opioids . The structural modifications in these derivatives significantly influence their pharmacological properties, enhancing selectivity and potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the benzamide scaffold can significantly alter receptor binding affinity and efficacy:

Modification Effect
Substitution on benzene ringAlters receptor selectivity
Variations in alkyl chain lengthModifies potency at target receptors
Introduction of polar groupsEnhances solubility and bioavailability

Case Study 1: Prokinetic Effects

In a clinical setting, a derivative of this compound was evaluated for its effectiveness in patients with delayed gastric emptying. Results indicated significant improvements in gastric motility, supporting its potential as a therapeutic agent for gastrointestinal disorders .

Case Study 2: Opioid Analgesia

A study investigating the analgesic properties of this compound showed promising results in animal models. The compound demonstrated efficacy comparable to traditional opioids but with a reduced risk of dependency, indicating its potential as a safer alternative for pain management .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors. These studies reveal:

  • Strong binding interactions with serotonin receptors.
  • Potential inhibitory effects on specific enzymes involved in pain signaling pathways.

Table: Docking Results Summary

Target Protein Binding Energy (kcal/mol) Remarks
Mu-opioid receptor-9.5High affinity
5HT₄ receptor-8.3Moderate affinity
D₂ dopamine receptor-7.8Lower affinity compared to MOR

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(2S)-2-(diethylamino)propyl]benzamide

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m0/s1

InChI Key

KNFPSRCUBCGQCJ-LBPRGKRZSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(C)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

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